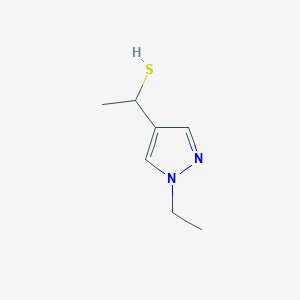

1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol

CAS No.:

Cat. No.: VC17827041

Molecular Formula: C7H12N2S

Molecular Weight: 156.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2S |

|---|---|

| Molecular Weight | 156.25 g/mol |

| IUPAC Name | 1-(1-ethylpyrazol-4-yl)ethanethiol |

| Standard InChI | InChI=1S/C7H12N2S/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3 |

| Standard InChI Key | XRMIALNPTGXANT-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)C(C)S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(1-Ethyl-1H-pyrazol-4-yl)ethane-1-thiol consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with an ethyl group (-CH₂CH₃) and at the 4-position with an ethane-thiol chain (-CH₂CH₂SH). The thiol group’s presence introduces polarity and reactivity, enabling participation in disulfide bond formation, metal coordination, and nucleophilic substitution reactions .

Table 1: Key Identity Parameters

| Property | Value | Source |

|---|---|---|

| CAS Number | 1247836-33-4 | |

| Molecular Formula | C₇H₁₂N₂S | |

| Molecular Weight | 156.25 g/mol | |

| Purity Specification | ≥95% | |

| Storage Conditions | Cool, dry environment |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)ethane-1-thiol likely involves multi-step protocols common to pyrazole-thiol derivatives:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.

-

Functionalization: Introduction of the ethyl group via alkylation (e.g., using ethyl bromide) and subsequent thiolation through nucleophilic substitution or thiol-ene click chemistry.

Example Pathway:

-

Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack formylation.

-

Reduction of the aldehyde to a primary alcohol.

-

Conversion of the alcohol to a thiol using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅).

Optimization Challenges

Key challenges include minimizing oxidation of the thiol group during synthesis and purification. Inert atmosphere handling (N₂/Ar) and addition of antioxidants (e.g., BHT) are critical to preserving product integrity .

Applications in Research and Industry

Pharmaceutical Development

The compound’s pyrazole-thiol scaffold is structurally analogous to bioactive molecules. Potential applications include:

-

Enzyme Inhibition: Thiol groups can covalently bind to catalytic cysteine residues, making the compound a candidate for protease or kinase inhibitors.

-

Metal Chelation: Coordination to transition metals (e.g., Zn²⁺, Fe³⁺) could enable use in metalloenzyme modulation.

Materials Science

-

Self-Assembled Monolayers (SAMs): The thiol group facilitates attachment to gold surfaces, useful in biosensors and nanoelectronics.

-

Polymer Modification: Thiol-ene reactions enable incorporation into polymers for enhanced mechanical or conductive properties .

Comparative Analysis with Related Compounds

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide

-

Structural Difference: Sulfonamide (-SO₂NH₂) replaces thiol (-SH).

-

Reactivity: Sulfonamide is less nucleophilic but more resistant to oxidation.

-

Applications: Preferable in drug design for enhanced metabolic stability.

4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume